molecular formula C18H14Cl2Zr B8048878 Bis(indenyl)zir-coniumdichloride

Bis(indenyl)zir-coniumdichloride

Cat. No.: B8048878
M. Wt: 392.4 g/mol
InChI Key: IVTQDRJBWSBJQM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(indenyl)zirconiumdichloride is an organometallic compound that belongs to the class of metallocenes. It consists of a zirconium atom sandwiched between two indenyl ligands, with two chloride atoms attached to the zirconium. This compound is known for its catalytic properties, particularly in the polymerization of olefins, making it a valuable catalyst in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(indenyl)zirconiumdichloride can be synthesized through various methods. One common approach involves the reaction of zirconium tetrachloride with indenyl lithium in an inert atmosphere. The reaction typically proceeds as follows:

ZrCl4+2Li(Ind)(Ind)2ZrCl2+2LiCl\text{ZrCl}_4 + 2\text{Li(Ind)} \rightarrow \text{(Ind)}_2\text{ZrCl}_2 + 2\text{LiCl} ZrCl4​+2Li(Ind)→(Ind)2​ZrCl2​+2LiCl

where Ind represents the indenyl ligand. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of bis(indenyl)zirconiumdichloride often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent the formation of unwanted by-products. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(indenyl)zirconiumdichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(indenyl)zirconiumdichloride include:

    Alkylating agents: For substitution reactions.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Reactions are typically carried out under inert atmospheres to prevent the compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving bis(indenyl)zirconiumdichloride depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield high-molecular-weight polymers, while substitution reactions produce various substituted zirconium complexes .

Mechanism of Action

The mechanism by which bis(indenyl)zirconiumdichloride exerts its catalytic effects involves the activation of olefin monomers through coordination to the zirconium center. This coordination facilitates the insertion of the monomer into the growing polymer chain, leading to the formation of high-molecular-weight polymers. The indenyl ligands play a crucial role in stabilizing the active catalytic species and enhancing the efficiency of the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(indenyl)zirconiumdichloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in polymerization reactions compared to similar compounds .

Biological Activity

Bis(indenyl)zirconium dichloride is a metallocene compound widely recognized for its role as a catalyst in olefin polymerization. Its biological activity, while not as extensively studied as its catalytic properties, has garnered attention due to its potential implications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of bis(indenyl)zirconium dichloride, supported by data tables, case studies, and detailed research findings.

Synthesis and Structural Characteristics

The synthesis of bis(indenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with bis(indenyl) ligands. Various substitution patterns on the indenyl groups can influence the stability and reactivity of the resulting complexes. For instance, studies have shown that different silyl substitutions can lead to variations in catalyst performance during polymerization processes .

Table 1: Comparison of Different Substituted Bis(indenyl)zirconium Complexes

Compound NameSubstitution PatternActivity in Polymerization
Bis(indenyl)zirconium dichlorideNoneBaseline activity
Bis[2-(dimethylsilyl)indenyl]zirconium dichloride2-DimethylsilylLower activity compared to unsubstituted
Rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride1-DimethylphenylsilylMost active in ethylene polymerization

The biological activity of bis(indenyl)zirconium dichloride is primarily attributed to its ability to interact with biological macromolecules. Research indicates that metallocenes can exhibit anticancer properties by interfering with cellular processes such as DNA replication and repair. The mechanism often involves the formation of reactive species that can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

  • Anticancer Activity : A study investigated the effects of bis(indenyl)zirconium dichloride on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and prostate cancer cells, with IC50 values indicating potent activity compared to traditional chemotherapeutics. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Another research focused on the antimicrobial activity of bis(indenyl)zirconium dichloride against a range of bacterial strains. The results showed that the compound exhibited bactericidal effects, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialBactericidal effects against Gram-positive bacteria

Properties

InChI

InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQDRJBWSBJQM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[CH][CH][CH]C2=C1.C1=CC=C2[CH][CH][CH]C2=C1.Cl[Zr]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(indenyl)zir-coniumdichloride
Reactant of Route 2
Bis(indenyl)zir-coniumdichloride
Reactant of Route 3
Bis(indenyl)zir-coniumdichloride
Reactant of Route 4
Bis(indenyl)zir-coniumdichloride
Reactant of Route 5
Bis(indenyl)zir-coniumdichloride
Reactant of Route 6
Bis(indenyl)zir-coniumdichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.